REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C([O:19][P:20]([O:24]CC)[O:21]CC)C>>[P:20]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][P:20]([OH:24])([OH:21])=[O:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)([OH:24])([OH:21])=[O:19]
|
Name
|
|
Quantity
|
16.97 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
52.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating bath
|
Type
|
CUSTOM
|
Details
|
On completion the excess triethyl-phosphite is separated by distillation
|
Type
|
DISSOLUTION
|
Details
|
the white solid residue, redissolved in 50 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 30 ml of ethanol
|
Type
|
ADDITION
|
Details
|
poured slowly into a beaker
|
Type
|
ADDITION
|
Details
|
containing water and ice
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered on porous septum G3
|
Type
|
WASH
|
Details
|
washed with iced water (1 l) and under vacuum
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC1=CC=C(C=C1)C1=CC=C(C=C1)CP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.02 g | |
YIELD: PERCENTYIELD | 92.8% | |
YIELD: CALCULATEDPERCENTYIELD | 123.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |